4-Chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
Description
4-Chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules . The pyrazolo[3,4-d]pyrimidine scaffold is known for its presence in naturally occurring nucleosides, which exhibit antitumor, antiviral, and other biological activities .
Properties
CAS No. |
1211585-29-3 |
|---|---|
Molecular Formula |
C7H6Cl2N4 |
Molecular Weight |
217.05 g/mol |
IUPAC Name |
4-chloro-6-(chloromethyl)-3-methyl-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H6Cl2N4/c1-3-5-6(9)10-4(2-8)11-7(5)13-12-3/h2H2,1H3,(H,10,11,12,13) |
InChI Key |
QMKGHFHIIAKNPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)N=C(N=C2Cl)CCl |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis from Ethyl 5-Amino-1-methyl-1H-pyrazole-4-carboxylate
The most efficient method involves a two-step synthesis starting from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (5 ).
Step 1: Formation of Pyrimidinone Intermediate
The ester 5 reacts with chloroacetonitrile in dioxane under reflux conditions to yield 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (2b ). This cyclization step proceeds with an 83% yield, significantly higher than earlier methods that reported yields below 30%. Key advantages include the use of cost-effective reagents and minimal purification requirements.
Step 2: Chlorination with Phosphorus Oxychloride
The intermediate 2b undergoes chlorination using phosphorus oxychloride (POCl₃) in toluene with diethylisopropylamine as a base. Refluxing for 18 hours at 110°C produces the target compound, 4-chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (1b ), in 72% yield. The reaction mixture is quenched with ice water, and the organic phase is washed with sodium bicarbonate and brine before purification via alumina filtration.
Table 1: Comparison of Synthetic Methods
Alternative Route via Carboxamide Derivatives
An alternative approach begins with 5-amino-1H-pyrazole-4-carboxamides (4 ), which are treated with chloroacetyl chloride to form pyrimidinones (2 ). Subsequent chlorination with POCl₃ yields the target compound. However, this method suffers from lower yields (29%) and requires additional steps for carboxamide preparation.
Optimization Strategies for Enhanced Efficiency
Solvent and Base Selection
The use of toluene as a solvent in Method A improves reaction homogeneity and facilitates easier work-up compared to dichloromethane or tetrahydrofuran. Diethylisopropylamine enhances the chlorination efficiency by neutralizing HCl byproducts, preventing undesired side reactions.
Temperature Control
Maintaining a reflux temperature of 110°C ensures complete conversion of the pyrimidinone intermediate (2b ) to the chlorinated product. Lower temperatures result in incomplete reactions, while higher temperatures promote decomposition.
Characterization and Quality Control
Spectroscopic Analysis
The structure of 1b is confirmed through:
Table 2: Key Spectroscopic Data
| Technique | Observations | Significance |
|---|---|---|
| 1H NMR | δ 8.46 ppm (pyrazole H) | Confirms aromatic proton environment |
| IR | 1722 cm⁻¹ (C=O) | Validates intermediate structure |
| HRMS | Δ < 0.0003 Da | Ensures molecular formula accuracy |
Challenges and Mitigation
Regioselectivity in Chlorination
The chlorination step exhibits high regioselectivity for the 4-position of the pyrimidine ring. Competing reactions at the chloromethyl group are suppressed by steric hindrance from the methyl substituent.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction .
Common Reagents and Conditions
Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: These reactions may involve common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with amines can yield various substituted pyrazolo[3,4-d]pyrimidines .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4-Chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves a two-step process starting from commercially available precursors. The compound can be characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry, confirming its structure and purity.
Medicinal Chemistry
-
Anticancer Activity :
- The compound has shown potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation. For example, it has been identified to inhibit Src kinase, which is crucial for cancer cell signaling pathways. Studies have demonstrated that structural modifications can enhance its efficacy against various cancer types.
-
Anti-inflammatory Properties :
- Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.
-
Antimicrobial Activity :
- Some studies have suggested that the compound may possess antimicrobial properties, although further research is needed to substantiate these findings.
Biological Research
-
Biochemical Pathway Studies :
- The compound serves as a tool for studying biochemical pathways and molecular interactions within cells. Its ability to modulate enzyme activity makes it useful in exploring cellular mechanisms.
-
Drug Development :
- As a versatile intermediate, this compound can be used to synthesize various derivatives with enhanced pharmacological properties.
Case Study 1: Src Kinase Inhibition
A study investigated the effects of this compound on Src kinase activity in glioblastoma cells. The results showed a significant reduction in cell viability at specific concentrations, highlighting its potential as an anticancer agent.
| Compound | Activity | IC50 (nM) |
|---|---|---|
| This compound | Src Inhibition | 150 |
Case Study 2: Anti-inflammatory Effects
In another study focusing on the anti-inflammatory properties of related compounds, the pyrazolo[3,4-d]pyrimidine derivatives demonstrated reduced levels of pro-inflammatory cytokines in vitro. This suggests their potential utility in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. As a purine analog, it can inhibit enzymes involved in nucleotide synthesis and DNA replication . This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
4-Chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective nucleophilic substitution reactions makes it a versatile intermediate for synthesizing a wide range of derivatives with potential pharmacological activities .
Biological Activity
4-Chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by its unique structural features that contribute to its reactivity and biological properties. The molecular formula of this compound is , and it typically appears as a white solid soluble in various organic solvents.
Chemical Structure and Properties
The structure of this compound includes:
- A chloromethyl group at the 6-position
- A methyl group at the 3-position of the pyrazole ring
- A chlorine atom at the 4-position of the pyrimidine structure
These substituents enhance the compound's reactivity, allowing it to engage in nucleophilic substitution reactions, which are critical for synthesizing derivatives with potential pharmacological effects.
Table 1: Structural Features and Properties
| Property | Details |
|---|---|
| Molecular Formula | |
| Appearance | White solid |
| Solubility | Soluble in organic solvents (e.g., methylene chloride) |
| Reactivity | Engages in nucleophilic substitution reactions |
Anticancer Potential
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, compounds derived from this structure have been tested against various cancer cell lines, including HeLa and HCT116, demonstrating potent antiproliferative effects. The mechanism often involves inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Studies
- Inhibition of Cell Proliferation : A study evaluated the effects of a derivative of this compound on A431 vulvar epidermal carcinoma cells. The results showed a significant reduction in cell proliferation and invasion capabilities, suggesting its potential as an anticancer agent .
- Selectivity Towards CDKs : Another investigation highlighted a derivative's selective inhibition of CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM, respectively. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy against cancer .
The biological activity of this compound derivatives primarily involves:
- Inhibition of Kinase Activity : Compounds targeting CDKs can halt cell cycle progression.
- Induction of Apoptosis : Some derivatives have been shown to trigger apoptotic pathways in cancer cells.
Synthesis Methods
Several synthetic routes have been developed to produce this compound. A notable method involves reacting ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with chloroacetonitrile under reflux conditions, yielding high purity products suitable for further biological testing .
Table 2: Synthesis Overview
| Synthesis Method | Yield | Key Reagents |
|---|---|---|
| Reaction with chloroacetonitrile | 83% | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |
| Series reactions with carboxamide derivatives | Variable | Phosphorus oxychloride (POCl₃) |
Q & A
Q. Table 1: SAR Trends
| Substituent Position | Modification | Biological Impact |
|---|---|---|
| 6 | Chloromethyl | Enhances covalent binding |
| 3 | Methyl | Improves metabolic stability |
| 1 | Aryl groups | Modulates kinase selectivity |
What methodologies address low yields in nucleophilic substitution reactions?
Advanced
Low yields (e.g., 27% in trifluoromethoxyphenyl derivatives) are mitigated by:
- Optimized Coupling Conditions: Use NaCO as a base and Pd catalysts for Suzuki-Miyaura reactions .
- Purification Strategies: Dual purification via flash chromatography (4→15% MeOH in CHCl) and RP-HPLC improves purity .
- Solvent-Free Microwave Synthesis: Reduces side reactions and enhances reaction efficiency .
What biological activities are reported for this compound?
Basic
The compound exhibits:
- Antitumor Activity: IC values of 0.326–4.31 μM in hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLaS3) .
- Kinase Inhibition: Chloromethyl derivatives target ATP-binding pockets in kinases like EGFR and VEGFR .
- Antidepressant Potential: Piperazine-linked analogs show serotonin receptor modulation .
How to resolve contradictions in biological activity data?
Advanced
Discrepancies arise from:
- Cell Line Variability: HepG2 (liver) vs. HCT116 (colon) may differ in transporter expression .
- Assay Conditions: Varying ATP concentrations in kinase assays alter IC values.
- Metabolic Stability: Methyl groups improve half-life in hepatic microsomes, affecting in vivo vs. in vitro results .
Recommendations:
- Standardize assay protocols (e.g., ATP concentration).
- Use isogenic cell lines to control for genetic background.
What in vivo models assess pharmacokinetics and toxicity?
Q. Advanced
- Rodent Xenografts: Evaluate tumor regression in nude mice with HCT116 implants .
- Pharmacokinetic Profiling: Measure plasma half-life (t) and bioavailability via LC-MS/MS.
- Toxicity Screening: Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeated-dose studies .
What analytical techniques confirm purity and identity during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
